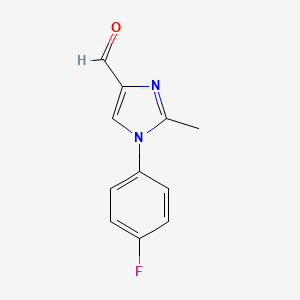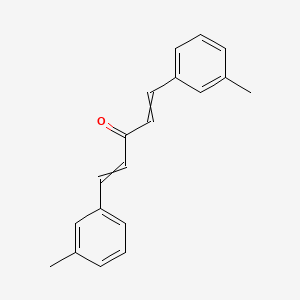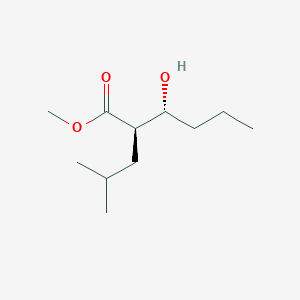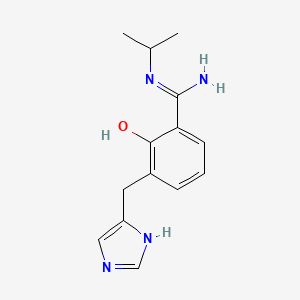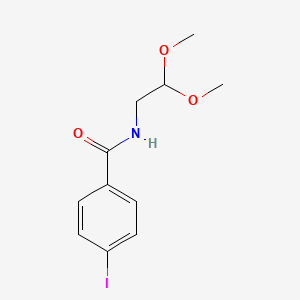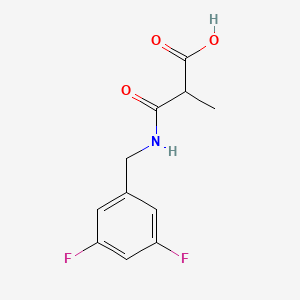![molecular formula C13H21N3OSi B8392178 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 361370-28-7](/img/structure/B8392178.png)
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the trimethylsilyl group enhances its stability and reactivity, making it a valuable intermediate in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via silylation reactions using reagents such as trimethylsilyl chloride in the presence of a base.
Attachment of the Ethoxy Methyl Group: This step involves the reaction of the intermediate with 2-(trimethylsilyl)ethanol under suitable conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolo[2,3-b]pyridine derivatives.
Aplicaciones Científicas De Investigación
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Chemical Biology: The compound serves as a probe in studying biological processes and interactions at the molecular level.
Catalysis: It is employed as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mecanismo De Acción
The mechanism of action of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The trimethylsilyl group plays a crucial role in stabilizing the compound and facilitating its interaction with target molecules.
Comparación Con Compuestos Similares
- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-b]pyridin-6-ylboronic acid
- 4-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
Comparison: Compared to similar compounds, 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-amine is unique due to its specific substitution pattern and the presence of the pyrrolo[2,3-b]pyridine core. This structural uniqueness imparts distinct reactivity and stability, making it a valuable compound in synthetic and medicinal chemistry.
Propiedades
Número CAS |
361370-28-7 |
|---|---|
Fórmula molecular |
C13H21N3OSi |
Peso molecular |
263.41 g/mol |
Nombre IUPAC |
1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C13H21N3OSi/c1-18(2,3)9-8-17-10-16-7-5-11-12(14)4-6-15-13(11)16/h4-7H,8-10H2,1-3H3,(H2,14,15) |
Clave InChI |
DWHUGRZCRNLSCH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOCN1C=CC2=C(C=CN=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


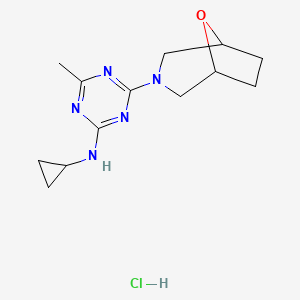
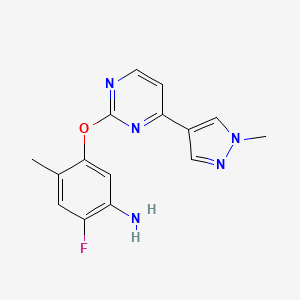
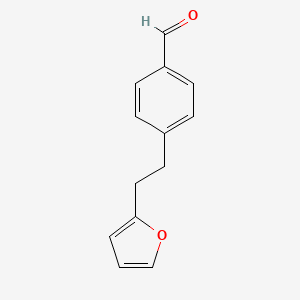
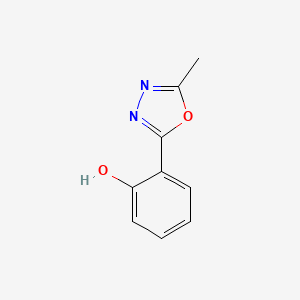
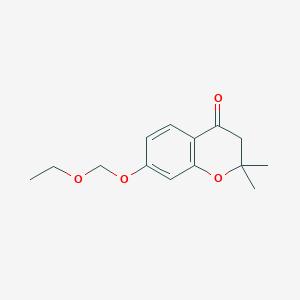
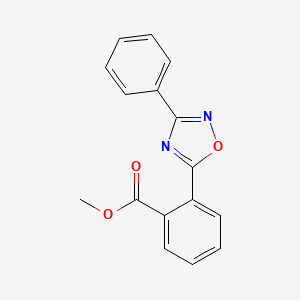

![N-Boc-1-[2-(4-oxazolyl)phenyl]methanamine](/img/structure/B8392144.png)
